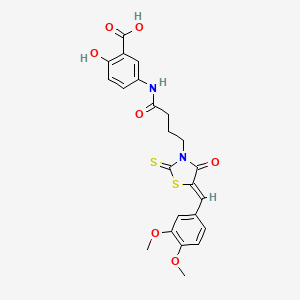

(Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

5-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7S2/c1-31-17-8-5-13(10-18(17)32-2)11-19-21(28)25(23(33)34-19)9-3-4-20(27)24-14-6-7-16(26)15(12-14)22(29)30/h5-8,10-12,26H,3-4,9H2,1-2H3,(H,24,27)(H,29,30)/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDGSZATJJUREI-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid typically involves multiple steps:

Formation of the Thioxothiazolidinone Ring: This step usually involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.

Introduction of the Dimethoxybenzylidene Group: The next step involves the condensation of the thioxothiazolidinone intermediate with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.

Attachment of the Butanamido Group: This step involves the reaction of the benzylidene intermediate with a butanoyl chloride derivative to introduce the butanamido group.

Formation of the Hydroxybenzoic Acid Group: Finally, the hydroxybenzoic acid moiety is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzylidene moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxothiazolidinone derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, researchers explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry

Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, where specific chemical functionalities are desired.

Mechanism of Action

The mechanism by which (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Observations:

Methoxy groups (e.g., 3-methoxy in , 3,4-dimethoxy in the target compound) improve lipophilicity and metabolic stability compared to halogens (e.g., 3-fluoro in ).

The 2-hydroxybenzoic acid moiety mimics salicylate structures, which are associated with anti-inflammatory and anticancer properties .

Optimization Data (From ):

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 11 | Ethanol | K$2$CO$3$ | 82 |

| 2–5 | Methanol | NaHCO$_3$ | 60–68 |

| 7–10 | DMF | Et$_3$N | 45–55 |

- Ethanol and K$2$CO$3$ are optimal for condensation reactions due to balanced polarity and base strength .

Physicochemical and Pharmacokinetic Properties

- The target compound’s higher molecular weight and polarity may improve tissue penetration but reduce oral bioavailability compared to smaller analogues .

Biological Activity

(Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on tyrosinase inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The compound features a thioxothiazolidin core, which is known for its diverse biological activities. The presence of a dimethoxybenzylidene group and a hydroxylated benzoic acid moiety enhances its pharmacological potential.

1. Tyrosinase Inhibition

Tyrosinase (TYR) is an enzyme critical in the biosynthesis of melanin. Inhibition of TYR is significant for treating hyperpigmentation disorders and other conditions related to excessive melanin production. Recent studies have shown that derivatives of thiazolidine compounds exhibit strong TYR inhibitory activity:

- IC50 Values : The compound demonstrated competitive inhibition with IC50 values comparable to known inhibitors such as kojic acid (IC50 = 28.72 µM) . Other derivatives showed IC50 values ranging from 0.97 to >200 µM, indicating varying potency levels against TYR .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively:

- DPPH Scavenging : The compound exhibited significant DPPH radical scavenging activity, which is a standard method for assessing antioxidant capacity . This property could contribute to its neuroprotective effects.

3. Neuroprotective Effects

The neuroprotective properties of thiazolidine derivatives have been explored in vitro and in vivo:

- Mechanism : The compound has been shown to reduce reactive oxygen species (ROS) production in cellular models, highlighting its potential in neurodegenerative disease contexts such as Parkinson's disease .

Case Study 1: Inhibition of Melanogenesis

A study involving B16 melanoma cells demonstrated that the compound significantly reduced melanin content, supporting its application in skin whitening formulations. The results indicated an inhibition rate of approximately 33.48%, which is promising compared to other known agents .

Case Study 2: Antimicrobial Activity

Research into similar thiazolidine derivatives has revealed antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess antimicrobial effects, warranting further investigation .

Data Table: Summary of Biological Activities

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Tyrosinase Inhibition | IC50 Assay | IC50 = 0.97 µM (most potent derivative) |

| Antioxidant Activity | DPPH Scavenging Assay | Significant scavenging capacity |

| Neuroprotection | ROS Measurement | Reduced ROS levels in vitro |

| Antimicrobial Activity | Zone of Inhibition | Effective against S. aureus and E. coli |

Q & A

Q. Example Optimization Table :

| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Reaction Time | 6 hours | 2 hours (microwave) | 85% → 92% |

| Catalyst | None | 0.1 eq. Piperidine | 70% → 88% |

| Solvent | Ethanol | Acetic Acid | Purity: 90% → 98% |

Advanced: How can contradictions in reported biological activity data be resolved?

- Comparative Assays : Standardize protocols (e.g., IC₅₀ measurement against HT-29 cancer cells) to minimize variability .

- Structural Analog Analysis : Compare activity profiles of analogs to identify critical functional groups (see Table 1) .

- Dose-Response Studies : Validate discrepancies using multiple concentrations (e.g., 1–100 µM range) .

Q. Table 1: Structural Analogs and Key Bioactivities

| Compound Feature | Bioactivity | Reference |

|---|---|---|

| 3,4-Dimethoxybenzylidene | Antioxidant (EC₅₀: 12 µM) | |

| Thioxothiazolidinone + Hydroxybenzoic Acid | Anti-inflammatory (COX-2 IC₅₀: 8 µM) | |

| Pyrazole-substituted analogs | Anticancer (HT-29 IC₅₀: 15 µM) |

Advanced: How does the compound’s structure-activity relationship (SAR) compare to its analogs?

- Critical Functional Groups :

- 3,4-Dimethoxybenzylidene : Enhances lipid solubility and membrane permeability .

- Thioxothiazolidinone Core : Mediates hydrogen bonding with enzymatic targets (e.g., COX-2) .

- Hydroxybenzoic Acid Moiety : Improves water solubility and pharmacokinetics .

- Analog Modifications :

- Replacement of dimethoxy groups with halogens (e.g., Cl, F) increases cytotoxicity but reduces solubility .

- Substitution of the thioxo group with oxo decreases bioactivity .

Advanced: What methodologies are used to study interactions with biological targets?

- Molecular Docking : Predict binding modes with proteins (e.g., COX-2, PPAR-γ) using software like AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real-time .

- Enzyme Inhibition Assays : Measures IC₅₀ via spectrophotometric methods (e.g., COX-2 inhibition using arachidonic acid substrate) .

Basic: What biological activities are reported in preclinical studies?

- Antioxidant : Scavenges DPPH radicals (EC₅₀: 12 µM) .

- Anti-inflammatory : Inhibits COX-2 (IC₅₀: 8 µM) and reduces IL-6 production in macrophages .

- Anticancer : Induces apoptosis in HT-29 colon cancer cells (IC₅₀: 18 µM) .

Advanced: How is thermal stability assessed, and what insights does this provide?

- Differential Scanning Calorimetry (DSC) : Determines melting points (~200–230°C) and polymorphism .

- Thermogravimetric Analysis (TGA) : Evaluates decomposition profiles (e.g., 5% weight loss at 150°C) .

- Formulation Guidance : High thermal stability supports solid-dosage formulations (e.g., tablets) but may require excipients to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.